4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833777
InChI: InChI=1S/C15H12ClNO4/c16-13-8-11(6-7-12(13)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol

4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid

CAS No.:

Cat. No.: VC17833777

Molecular Formula: C15H12ClNO4

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid -

Specification

Molecular Formula C15H12ClNO4
Molecular Weight 305.71 g/mol
IUPAC Name 2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid
Standard InChI InChI=1S/C15H12ClNO4/c16-13-8-11(6-7-12(13)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)
Standard InChI Key XIKMRTIAGOEYJH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name of this compound is 2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid, reflecting its substituents: a chlorine atom at the 2-position, a Cbz-protected amino group at the 4-position, and a carboxylic acid group. The SMILES notation (C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl) and InChIKey (XIKMRTIAGOEYJH-UHFFFAOYSA-N) provide precise descriptors for computational chemistry applications.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₅H₁₂ClNO₄
Molecular Weight305.71 g/mol
CAS NumberNot explicitly listed
IUPAC Name2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
InChIKeyXIKMRTIAGOEYJH-UHFFFAOYSA-N

Structural Analysis

The compound’s structure comprises a benzoic acid core with two critical substituents:

  • Chlorine Atom (Cl): Positioned at the 2nd carbon, this electron-withdrawing group influences the compound’s electronic properties and reactivity.

  • Cbz-Protected Amino Group: The benzyloxycarbonyl (Cbz) group at the 4th carbon serves as a protective moiety for the amine, preventing unwanted side reactions during synthetic processes .

The carboxylic acid group enhances solubility in polar solvents and enables further functionalization, such as esterification or amidation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid typically involves a two-step process:

  • Preparation of 4-Amino-2-chlorobenzoic Acid:

    • Reduction of nitro precursors (e.g., 4-nitro-2-chlorobenzoic acid) using agents like sodium borohydride (NaBH₄) in the presence of potassium hydroxide (KOH) and isopropyl alcohol .

    • Example reaction:

      4-Nitro-2-chlorobenzoic acidNaBH₄, KOHIsopropyl alcohol4-Amino-2-chlorobenzoic acid\text{4-Nitro-2-chlorobenzoic acid} \xrightarrow[\text{NaBH₄, KOH}]{\text{Isopropyl alcohol}} \text{4-Amino-2-chlorobenzoic acid}

      Yield: ~88% .

  • Cbz Protection of the Amino Group:

    • Reaction of 4-amino-2-chlorobenzoic acid with benzyl chloroformate (Cbz-Cl) under basic conditions:

      4-Amino-2-chlorobenzoic acid+Cbz-ClBaseSolventTarget Compound\text{4-Amino-2-chlorobenzoic acid} + \text{Cbz-Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Target Compound}
    • Bases such as sodium hydroxide (NaOH) or triethylamine (TEA) facilitate deprotonation of the amine, enabling nucleophilic attack on Cbz-Cl.

Optimization and Challenges

  • Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) are preferred for their ability to dissolve both the amine and Cbz-Cl.

  • Side Reactions: Competing acylation of the carboxylic acid group is mitigated by using mild bases and controlled stoichiometry.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in water due to the hydrophobic Cbz group .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions. The Cbz group is cleavable via hydrogenolysis or exposure to hydrobromic acid (HBr) .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch: ~3300 cm⁻¹ (amide).

    • C=O stretch: ~1700 cm⁻¹ (carboxylic acid and carbamate).

    • C-Cl stretch: ~750 cm⁻¹.

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm).

    • ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), carbamate carbonyl (δ ~155 ppm).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing peptide-based drugs. The Cbz group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection post-assembly .

Coordination Chemistry

Analogues like 2-amino-4-chlorobenzoic acid exhibit metal-chelating properties, forming complexes with lanthanides and transition metals . This suggests potential applications in catalysis or imaging agents .

Table 2: Industrial and Research Applications

ApplicationDescriptionSource
Peptide SynthesisAmine protection in SPPS
Metal ChelationYttrium and lanthanide complexation
Medicinal ChemistryBuilding block for kinase inhibitors

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